Cas no 54920-98-8 (2-(2-aminophenyl)sulfanylbenzoic acid)
2-(2-aminophenyl)sulfanylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((2-Aminophenyl)thio)benzoic acid
- 2-(2-aminophenyl)sulfanylbenzoic acid
- 2-(2-aminophenylthio)benzoic acid
- 2-amino-2-carboxydiphenylsulphide
- 54920-98-8
- 2-((2-Aminophenyl)thio)benzoicacid
- DTXSID30449746
- 2-[(2-Aminophenyl)thio]benzoic Acid
- AKOS005064468
- EN300-200870
- SCHEMBL2032649
- F87992
- 2-(2-Amino-phenylsulfanyl)-benzoic acid
- A870319
- RMNTUOAOPRWVLP-UHFFFAOYSA-N
- 2-[(2-AMINOPHENYL)SULFANYL]BENZOIC ACID
-
- MDL: MFCD09836645
- Inchi: 1S/C13H11NO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16)
- InChI Key: RMNTUOAOPRWVLP-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1N)C1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 246.05900
- Monoisotopic Mass: 245.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 88.6Ų
Experimental Properties
- PSA: 88.62000
- LogP: 3.35310
2-(2-aminophenyl)sulfanylbenzoic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-aminophenyl)sulfanylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099039-1g |
2-((2-Aminophenyl)thio)benzoic acid |
54920-98-8 | 95% | 1g |
$436.00 | 2023-09-01 | |
| Enamine | EN300-200870-0.05g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 0.05g |
$408.0 | 2023-09-16 | ||
| Enamine | EN300-200870-0.1g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 0.1g |
$427.0 | 2023-09-16 | ||
| Enamine | EN300-200870-0.25g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 0.25g |
$447.0 | 2023-09-16 | ||
| Enamine | EN300-200870-0.5g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 0.5g |
$466.0 | 2023-09-16 | ||
| Enamine | EN300-200870-1.0g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-200870-2.5g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 2.5g |
$953.0 | 2023-09-16 | ||
| Enamine | EN300-200870-5.0g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 5.0g |
$1408.0 | 2023-03-01 | ||
| Enamine | EN300-200870-10.0g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 10.0g |
$2089.0 | 2023-03-01 | ||
| Enamine | EN300-200870-1g |
2-[(2-aminophenyl)sulfanyl]benzoic acid |
54920-98-8 | 1g |
$486.0 | 2023-09-16 |
2-(2-aminophenyl)sulfanylbenzoic acid Suppliers
2-(2-aminophenyl)sulfanylbenzoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(2-aminophenyl)sulfanylbenzoic acid
Research Briefing on 2-(2-Aminophenyl)sulfanylbenzoic Acid (CAS: 54920-98-8): Recent Advances and Applications
2-(2-Aminophenyl)sulfanylbenzoic acid (CAS: 54920-98-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bifunctional structure containing both an aminophenyl and a benzoic acid moiety linked via a sulfanyl bridge, has demonstrated promising potential in various therapeutic and diagnostic applications. Recent studies have explored its utility as a building block for drug development, particularly in the design of enzyme inhibitors and targeted therapeutics. The compound's ability to interact with biological targets through multiple binding modes makes it a versatile scaffold for medicinal chemistry.
In the past two years, research has focused on elucidating the molecular mechanisms underlying the biological activities of 2-(2-aminophenyl)sulfanylbenzoic acid and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits selective inhibition against certain kinase enzymes involved in inflammatory pathways. The researchers employed molecular docking simulations and in vitro enzymatic assays to demonstrate that the sulfanyl bridge plays a crucial role in maintaining the optimal conformation for target binding. These findings have opened new avenues for developing anti-inflammatory agents based on this chemical scaffold.
Another significant advancement comes from a recent investigation into the compound's potential as a chelating agent for metal-based therapeutics. Research published in Bioorganic Chemistry (2024) demonstrated that 2-(2-aminophenyl)sulfanylbenzoic acid forms stable complexes with transition metals, particularly copper and zinc, which could be exploited for developing novel anticancer agents. The study highlighted the compound's ability to modulate redox activity in cancer cells, suggesting its potential application in targeted cancer therapies. These metal complexes showed selective cytotoxicity against several cancer cell lines while exhibiting minimal effects on normal cells.
The synthetic accessibility of 2-(2-aminophenyl)sulfanylbenzoic acid has also been a subject of recent optimization efforts. A 2023 paper in Organic Process Research & Development described an improved synthetic route that enhances yield and purity while reducing environmental impact. This methodological advancement is particularly important for scaling up production for preclinical and clinical studies. The new synthetic protocol employs greener solvents and catalytic conditions, aligning with the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.
Emerging applications in diagnostic imaging have also been reported. A 2024 study in Chemical Communications demonstrated that radiolabeled derivatives of 2-(2-aminophenyl)sulfanylbenzoic acid could serve as effective PET tracers for imaging specific enzyme activities in vivo. The researchers designed fluorine-18 labeled analogs that showed excellent tissue penetration and target specificity in animal models, suggesting potential for clinical translation in the near future.
Looking forward, the versatility of 2-(2-aminophenyl)sulfanylbenzoic acid continues to inspire innovative research directions. Current investigations are exploring its application in proteolysis-targeting chimeras (PROTACs), where its bifunctional nature could facilitate the development of novel protein degraders. Additionally, computational studies are underway to predict and optimize new derivatives with enhanced pharmacological properties. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
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